N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methoxyphenoxy)acetamide
Description
This compound (CAS: 921999-03-3; molecular formula: C₂₀H₂₂N₂O₄; molecular weight: 354.4 g/mol) is an acetamide derivative featuring a 1-ethyl-2-oxo-tetrahydroquinolin core substituted at the 6-position with a 2-(4-methoxyphenoxy)acetamide group. Its structural uniqueness arises from the combination of a tetrahydroquinolin scaffold, an ethyl group at the N1 position, and a 4-methoxyphenoxy moiety.
Properties
IUPAC Name |
N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-(4-methoxyphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-3-22-18-10-5-15(12-14(18)4-11-20(22)24)21-19(23)13-26-17-8-6-16(25-2)7-9-17/h5-10,12H,3-4,11,13H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRHPOVDSLVNEFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)COC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methoxyphenoxy)acetamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C19H20N2O3
- Molecular Weight : 324.4 g/mol
- IUPAC Name : N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-(4-methoxyphenoxy)acetamide
- CAS Number : 27639425
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways or signal transduction processes.
- Receptor Modulation : It could interact with various receptors, influencing cellular responses.
- DNA Intercalation : The quinoline structure allows for potential intercalation with DNA, which can disrupt replication and transcription processes.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest mechanisms.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 (Lung Cancer) | 12.5 | Apoptosis induction |
| MCF7 (Breast Cancer) | 10.0 | Cell cycle arrest |
| HeLa (Cervical Cancer) | 15.0 | Caspase activation |
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against various bacterial strains. Studies suggest that it disrupts bacterial cell membranes and inhibits protein synthesis.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Case Studies and Research Findings
- Study on Anticancer Activity :
- Antimicrobial Efficacy :
-
Mechanistic Insights :
- A comprehensive analysis in the European Journal of Pharmacology provided insights into the molecular interactions of the compound with target proteins involved in cancer progression and microbial resistance .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Scaffold and Substituent Variations
(a) Tetrahydroquinolin-Based Acetamides
- Analog 1: N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methoxyphenoxy)acetamide Key Difference: Methyl group at N1 instead of ethyl. Impact: Ethyl substitution in the target compound may enhance lipophilicity and metabolic stability compared to the methyl analog .
- Analog 2: N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl derivatives Example: N-(4-(N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)-3-methylphenyl)acetamide Key Difference: Sulfamoyl linker and benzyl substitution. Activity: Such modifications are associated with enhanced receptor binding in sulfonamide-based therapeutics, contrasting with the simpler acetamide linkage in the target compound .
(b) Phenoxy Acetamide Derivatives
- Analog 3: 2-(4-chloro-3,5-dimethylphenoxy)-N-(4-methylpyridin-2-yl)acetamide (Compound 602) Key Difference: Chloro and dimethyl groups on the phenoxy ring vs. methoxy in the target. Activity: Chloro substituents typically increase electrophilicity and receptor affinity, whereas methoxy groups may improve solubility via hydrogen bonding .
- Analog 4: 2-(2,4-dichlorophenoxy)-N-(4-methylpyridin-2-yl)acetamide (Compound 533) Key Difference: Dichlorophenoxy group vs. 4-methoxyphenoxy. Impact: Dichloro derivatives often exhibit higher herbicidal or antimicrobial activity but may suffer from toxicity concerns absent in methoxy analogs .
(a) Anticancer Activity
- Target Compound: Limited direct data, but structurally related N-(4-methoxyphenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)acetamide (Compound 40) showed potent activity against HCT-1, MCF-7, and PC-3 cancer cell lines. The tetrahydroquinolin core in the target may offer improved pharmacokinetics over quinazoline-based analogs .
(b) Receptor Agonism
- Analog 5: N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide Activity: FPR2-specific agonist with chemotaxis activation in neutrophils. The target compound’s tetrahydroquinolin scaffold may lack pyridazinone’s π-stacking capacity, altering receptor selectivity .
Physicochemical and Electronic Properties
Q & A
Basic: What synthetic routes are available for N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methoxyphenoxy)acetamide, and how can reaction efficiency be optimized?
Methodological Answer:
The compound can be synthesized via nucleophilic substitution or condensation reactions. A typical approach involves:
- Step 1 : Reacting 1-ethyl-6-amino-2-oxo-1,2,3,4-tetrahydroquinoline with chloroacetyl chloride in the presence of a base (e.g., Na₂CO₃) to form the acetamide intermediate.
- Step 2 : Coupling the intermediate with 4-methoxyphenoxy acetic acid using carbodiimide coupling agents (e.g., EDC/HOBt).
Optimization Strategies :- Monitor reaction progress via TLC (e.g., using CH₂Cl₂/MeOH gradients) .
- Improve yields by iterative addition of reagents (e.g., acetyl chloride in achieved 58% yield after two rounds) .
- Purify via silica gel chromatography followed by recrystallization (e.g., ethyl acetate as solvent) .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Essential for confirming substitution patterns. For example:
- Aromatic protons in the tetrahydroquinolinyl moiety appear as doublets (δ 7.39–7.16 ppm) .
- Methoxy groups resonate near δ 3.8–3.3 ppm .
- ESI/APCI-MS : Validates molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ peaks) .
- IR Spectroscopy : Identifies carbonyl stretches (C=O at ~1680–1700 cm⁻¹) and NH/OH groups .
Advanced: How can computational methods aid in designing novel analogs with improved bioactivity?
Methodological Answer:
- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways and transition states, reducing trial-and-error experimentation .
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., hypoglycemic targets in ) to predict binding affinities.
- Machine Learning : Train models on existing SAR data to prioritize analogs with optimal substituents (e.g., modifying the methoxyphenoxy group) .
Advanced: How can researchers address contradictions in pharmacological data across studies?
Methodological Answer:
- Standardized Assays : Ensure consistent experimental conditions (e.g., IC₅₀ measurements in Wistar rats under controlled glucose levels) .
- Meta-Analysis : Use statistical tools (e.g., ANOVA) to reconcile discrepancies in potency data.
- Cross-Validation : Replicate results in multiple cell lines (e.g., HEK-293 vs. HepG2) to confirm target specificity .
Advanced: What strategies optimize reaction conditions for scale-up synthesis?
Methodological Answer:
-
Design of Experiments (DoE) : Apply factorial designs to optimize variables (e.g., temperature, solvent ratios). For example:
Variable Range Tested Optimal Value Temperature 25–80°C 50°C Solvent (DMF) 5–20 mL 10 mL - Use continuous-flow reactors to enhance mixing and heat transfer .
- Monitor purity via HPLC at each stage to minimize downstream purification .
Advanced: How can structural modifications enhance bioactivity while maintaining solubility?
Methodological Answer:
- Hydrophilic Substituents : Introduce sulfonyl or hydroxyl groups at the 4-methoxyphenoxy position to improve aqueous solubility (e.g., derivatives in achieved 43–58% yields) .
- Heterocyclic Replacements : Substitute the tetrahydroquinolinyl core with pyridazinone or thiazolidinedione moieties to enhance metabolic stability (see for analog design) .
Advanced: What purification challenges arise during synthesis, and how are they resolved?
Methodological Answer:
- Challenge : Co-elution of byproducts during chromatography.
- Solution : Use gradient elution (e.g., 0–8% MeOH in CH₂Cl₂) to separate polar impurities .
- Recrystallization : Select solvents with differential solubility (e.g., ethyl acetate for high-purity crystals) .
Advanced: How can researchers resolve spectral data contradictions (e.g., ambiguous NMR peaks)?
Methodological Answer:
- 2D NMR Techniques : Use HSQC and HMBC to assign overlapping signals (e.g., distinguish methoxy vs. ethyl protons) .
- Deuterium Exchange : Confirm NH/OH groups by comparing D₂O-shaken vs. untreated samples .
- X-ray Crystallography : Resolve stereochemical ambiguities in crystalline derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
